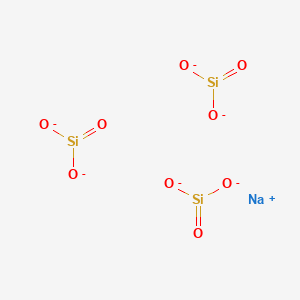

sodium;dioxido(oxo)silane

Description

Historical Trajectories and Conceptual Evolution in Silicate (B1173343) Chemistry

The study of silicate chemistry has a rich history, evolving from early observations of natural minerals to the synthesis and characterization of a vast array of silicate compounds. Initially, the focus was on understanding the composition and properties of naturally occurring silicates, which form the bulk of the Earth's crust. slideshare.net Over time, with the advent of advanced analytical techniques such as X-ray crystallography, a deeper understanding of the fundamental structural unit of silicates—the SiO₄ tetrahedron—was achieved. byjus.com This led to the realization that the diverse properties of silicates arise from the various ways these tetrahedra can link together. byjus.comlibretexts.org The development of synthetic methods allowed for the creation of alkali silicates, including sodium metasilicate (B1246114), with tailored properties for specific industrial and research applications. rruff.info

Academic Significance and Research Impetus for Sodium Metasilicate Studies

Sodium metasilicate is of considerable interest to the academic community due to its versatile properties and wide range of applications. It serves as a crucial precursor for the synthesis of other silicon-based materials, such as silica (B1680970) gels, zeolites, and other silicates that are vital in catalysis and materials science. Research into sodium metasilicate is driven by the need to understand and control its chemical reactions, such as polymerization and condensation, which are fundamental to its application. Furthermore, its role in biomineralization processes, where organisms form mineralized tissues, presents an exciting avenue for research with potential applications in biomedicine. The study of sodium metasilicate also provides insights into the behavior of silicates in various environments, from industrial processes to geological formations.

Classification and Structural Archetypes of Alkali Silicates in Contemporary Chemistry

Alkali silicates are a class of compounds containing an alkali metal, silicon, and oxygen. rruff.info They are broadly classified based on the arrangement of the fundamental silicate tetrahedra (SiO₄). slideshare.netlibretexts.org The primary structural archetypes include:

Orthosilicates (or Nesosilicates): These contain discrete, isolated SiO₄⁴⁻ tetrahedra. byjus.comlibretexts.org

Sorosilicates: These are characterized by two tetrahedra sharing a single oxygen atom, forming (Si₂O₇)⁶⁻ groups. libretexts.org

Cyclosilicates (or Ring Silicates): In these structures, three or more tetrahedra link in a ring, each sharing two oxygen atoms. The general formula is (SiO₃)n²ⁿ⁻. byjus.com

Inosilicates (or Chain Silicates): These are formed by the sharing of two oxygen atoms by each tetrahedron to create long chains. libretexts.org Double chain silicates are also a part of this category. byjus.com

Phyllosilicates (or Sheet Silicates): Here, three oxygen atoms of each tetrahedron are shared to form two-dimensional sheets. libretexts.org

Tectosilicates (or Framework Silicates): In this most complex structure, all four oxygen atoms of each tetrahedron are shared with neighboring tetrahedra, creating a three-dimensional framework. libretexts.org

Sodium metasilicate, with the chemical formula Na₂SiO₃, falls within the category of chain or cyclosilicates depending on the specific crystalline form. The ratio of silicon to oxygen atoms is a key determinant of the resulting structure. libretexts.org

Chemical and Physical Properties of Sodium Metasilicate

The properties of sodium metasilicate can vary depending on its hydration state. The anhydrous form has a molecular weight of 122.06 g/mol , while the nonahydrate (Na₂SiO₃·9H₂O) has a molecular weight of 284.20 g/mol . It is generally a white powder or crystalline solid.

Below is an interactive data table summarizing some of the key chemical and physical properties of sodium;dioxido(oxo)silane.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | Na₂SiO₃ |

| Molecular Weight | 122.06 g/mol (anhydrous) |

| CAS Number | 6834-92-0 (anhydrous) |

| Appearance | White to greenish crystalline powder |

| Melting Point | 1089 °C (1992 °F; 1362 K) |

| Solubility in Water | Soluble |

Synthesis and Industrial Production

In a laboratory setting, sodium metasilicate can be synthesized by the reaction of silica (silicon dioxide) with sodium hydroxide (B78521) under controlled temperature conditions. A common method involves heating a mixture of silica and sodium hydroxide in a 1:2 molar ratio in a furnace at temperatures between 1,000 and 1,400°C. The resulting glassy solid is then dissolved in water and recrystallized to obtain hydrated forms.

Industrially, a continuous process is often employed where sodium silicate and an acid are added to a reactor, followed by neutralization with sodium hydroxide. smolecule.com This method allows for large-scale production and purification of the compound. smolecule.com

Applications in Advanced Research

The unique properties of sodium metasilicate make it a valuable material in various fields of advanced research:

Catalysis: It is used as a support for catalysts and as a catalyst itself in certain organic reactions. Its alkaline nature and high surface area in its amorphous form are advantageous for these applications.

Materials Science: Sodium metasilicate is a key precursor in the synthesis of a wide range of materials, including zeolites (molecular sieves), silica gels, and other mesoporous materials. These materials have applications in adsorption, separation processes, and as drug delivery vehicles.

Biomineralization Studies: Researchers are investigating the role of silicates in biological processes where organisms produce minerals. Understanding how sodium metasilicate influences these processes could lead to new biomimetic materials and medical therapies.

Analytical and Spectroscopic Characterization

A variety of analytical techniques are employed to characterize sodium metasilicate and understand its structure and properties:

X-ray Diffraction (XRD): This is a fundamental technique for determining the crystalline structure of the different solid forms of sodium metasilicate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is particularly powerful for studying the local environment of silicon atoms and identifying the different silicate species present in solution and solid states. smolecule.com

Computational Modeling and Theoretical Studies

Computational methods are increasingly being used to complement experimental studies of sodium metasilicate:

Molecular Dynamics (MD) Simulations: MD simulations can predict the structure and dynamics of sodium silicate glasses and solutions, providing insights into properties like coordination numbers and the formation of polymeric species. smolecule.com

Quantum Chemical Calculations: These calculations can be used to investigate the electronic structure and reactivity of different silicate species, helping to understand reaction mechanisms at a molecular level. Computational models have shown that distorted SiO₄ tetrahedra can stabilize polymeric silicate networks. smolecule.com

Properties

Molecular Formula |

NaO9Si3-5 |

|---|---|

Molecular Weight |

251.24 g/mol |

IUPAC Name |

sodium;dioxido(oxo)silane |

InChI |

InChI=1S/Na.3O3Si/c;3*1-4(2)3/q+1;3*-2 |

InChI Key |

LAFBQKLINPNURY-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Fabrication Strategies for Sodium Metasilicate Materials

Solution-Based Synthesis Routes

Solution-based synthesis routes for sodium metasilicate (B1246114) (sodium;dioxido(oxo)silane) offer versatile and controlled methods for producing materials with tailored properties. These techniques are particularly valuable for applications requiring high purity and specific morphologies.

Hydrothermal Synthesis Protocols

Hydrothermal synthesis is a prominent method for producing crystalline sodium metasilicate and related materials. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures. It is a multiphase reaction-crystallization process, often involving a liquid phase alongside amorphous and crystalline solid phases. lidsen.com

In a typical procedure, precursors such as sodium silicate (B1173343) and sodium aluminate are dissolved in a sodium hydroxide (B78521) solution. lidsen.com The resulting solution is then subjected to hydrothermal treatment in an autoclave. The temperature, pressure, and duration of the synthesis are critical parameters that influence the final product's characteristics. mdpi.com For instance, one method involves digesting silica (B1680970) in aqueous caustic soda at temperatures of at least 140°C, and preferably between 160°C and 200°C, to precipitate anhydrous sodium metasilicate crystals. google.com The reaction time can range from approximately 20 minutes to 2 hours. google.com

Researchers have also explored the use of alternative, lower-cost silica sources like metakaolin in hydrothermal synthesis. lidsen.com This approach aligns with green chemistry principles by utilizing waste materials. lidsen.com The synthesis of mesoporous silica, such as MCM-41, can also be achieved hydrothermally using industrial-grade sodium silicate as the silica source. researchgate.net In this process, a template agent like hexadecyltrimethylammonium bromide (CTAB) and a pH regulator such as ethyl acetate (B1210297) are used. researchgate.net The reaction temperature and the molar ratio of reactants are key factors in controlling the structural and morphological properties of the resulting silica. researchgate.net

Sol-Gel Processing Techniques

The sol-gel process is a versatile method for synthesizing silica-based materials from molecular precursors. This technique involves the transition of a system from a liquid "sol" into a solid "gel" phase. mdpi.com It allows for the creation of materials with controlled porosity and morphology. mdpi.com

A common approach utilizes sodium metasilicate as a water-soluble silica precursor. mdpi.com Aqueous solutions of sodium metasilicate are alkaline, with a pH typically ranging from 11 to 13. mdpi.com The sol-gel process is initiated by acidifying the solution, which leads to the formation of silicic acid and its subsequent polycondensation. mdpi.com This process can be represented by the general reaction: Na₂SiO₃ + 2HCl + (x − 1)H₂O → SiO₂·xH₂O + 2NaCl. mdpi.com

One specific application of this technique is the preparation of a porous silica network. chula.ac.th In this method, a 2 M solution of hydrochloric acid is added dropwise to a solution of sodium metasilicate (5 g in 10 ml of deionized water) at room temperature (27°C) until a gel is formed. chula.ac.th The resulting gel is then aged, dried, and calcined to produce amorphous silica particles with an ordered porous network. chula.ac.th

The sol-gel method has also been employed to synthesize bioactive glass ceramics with compositions such as 50SiO₂:25Na₂O:21CaO:4P₂O₅ (mol%). scirp.org In this procedure, sodium metasilicate is dissolved in deionized water, followed by the addition of ethanol (B145695). scirp.org The resulting solution is then further processed with other precursors, aged, dried, and sintered at high temperatures to form the desired crystalline phase. scirp.org A novel approach even uses dealuminated metakaolin to produce sodium metasilicate, which is then converted to silicon dioxide nanoparticles via the sol-gel technique. karazin.ua

| Precursor/Catalyst | Process Details | Resulting Material | Reference |

| Sodium Metasilicate, Hydrochloric Acid | Gel formation at 27°C, drying at 120°C, calcination at 800°C | Amorphous silica with porous network | chula.ac.th |

| Sodium Metasilicate, Nitric Acid, Phosphorus Pentoxide, Calcium Nitrate (B79036) Tetrahydrate | Sol-gel synthesis, aging, drying, and sintering at 1000°C | Bioactive glass ceramic (Na₂Ca₂Si₃O₉) | scirp.org |

| Dealuminated Metakaolin | Conversion to sodium metasilicate, then sol-gel processing | Amorphous silicon dioxide nanoparticles | karazin.ua |

Wet Precipitation Methods

Wet precipitation is another solution-based technique used to synthesize silicon-substituted hydroxyapatite (B223615), where sodium metasilicate serves as an economical silica source. researchgate.netnsps.org.ng This method offers a low-cost alternative to more expensive alkoxysilane precursors. researchgate.netnsps.org.ng

In a typical synthesis, silicon-substituted hydroxyapatite (SixHA) is produced by reacting precursors in an aqueous solution. researchgate.netnsps.org.ng For example, a solution containing diammonium hydrogen phosphate (B84403) and sodium metasilicate is added to a calcium nitrate tetrahydrate solution. nsps.org.ng The reaction temperature is maintained at approximately 85°C, and the pH is controlled at around 9 by adding an ammonium (B1175870) hydroxide solution. nsps.org.ng After the reaction, the precipitate is separated, washed, dried, and then calcined at a high temperature (e.g., 800°C for 5 hours) to remove nitrates and densify the material. nsps.org.ng This process yields silicon-substituted hydroxyapatite, which has potential applications in bone regeneration. researchgate.netnsps.org.ngnsps.org.ng

The use of sodium metasilicate in this method is advantageous due to its affordability, which could facilitate the scaling up of production for commercial purposes. nsps.org.ng The resulting material exhibits desirable properties, such as the ability to nucleate apatite crystals on its surface, indicating its potential bioactivity. researchgate.netnsps.org.ng

High-Temperature and Solid-State Synthesis Approaches

High-temperature and solid-state synthesis methods are foundational to the industrial production of sodium metasilicate, relying on the direct reaction of solid precursors at elevated temperatures.

Fusion-Based Methodologies (e.g., Sodium Carbonate-Silica Reactions)

The principal industrial method for producing sodium metasilicate is the fusion method. google.com This process involves the high-temperature fusion of sodium carbonate (soda ash) and silicon dioxide (silica sand). atamanchemicals.com The reaction is typically carried out in a continuous tank furnace, similar to those used in glass melting, at temperatures around 1400°C, which is substantially above the fusion point of the resulting sodium metasilicate (approximately 1088°C). google.comatamanchemicals.com

The fundamental reaction is: Na₂CO₃ + SiO₂ → Na₂SiO₃ + CO₂. researchgate.net The addition of SiO₂ significantly enhances the decomposition of Na₂CO₃, with the main decomposition reaction initiating at a eutectic temperature of the Na₂O-SiO₂ system (800°C). researchgate.net The initial product, regardless of the mixing ratio, is identified as sodium metasilicate. researchgate.net

The fused product, upon cooling and solidifying, is dissolved in water. google.com The resulting solution's Na₂O:SiO₂ ratio is then adjusted as needed by adding sodium hydroxide or water glass. google.com Subsequently, the solution is concentrated through evaporation, and the sodium metasilicate is crystallized out. google.com Anhydrous sodium metasilicate can be prepared by fusing silicon dioxide with sodium oxide in a 1:1 molar ratio. atamanchemicals.com

| Precursors | Reaction Temperature | Key Process Steps | Final Product | Reference |

| Sodium Carbonate, Silicon Dioxide | ~1400°C | Fusion, dissolution, ratio correction, crystallization | Sodium Metasilicate | google.comatamanchemicals.com |

| Natural Quartz Sand, Sodium Carbonate | 1250-1500°C | Fusion reaction for 30-50 hours | Sodium Silicate | google.com |

Reaction Engineering with Sodium Hydroxide and Silica Precursors

An alternative to the fusion method is the wet digestion process, which involves reacting silica with a concentrated solution of sodium hydroxide. google.com This reaction is conducted with the application of external heat to maintain the product in a liquid state. google.com The process continues until sodium metasilicate is formed in the solution, which is then treated similarly to the fusion method product, involving evaporation, crystallization, and drying. google.com

Another approach involves reacting solid sodium subsilicate with a liquid water glass solution with external heating. google.com This leads to a bubbling reaction, converting the mass into a thick, plastic state from which water is evolved upon further heating, ultimately forming a white, porous, solid mass of anhydrous sodium metasilicate. google.com

The reactivity of precursors like ground granulated blast furnace slag can be influenced by activators such as sodium metasilicate. mdpi.com The reaction kinetics are strongly dependent on the dose of the alkaline activator and the chemical and physical properties of the slag. mdpi.com For instance, the high alkalinity of sodium metasilicate (pH ≈ 14) enhances the dissolution of silicon and aluminum ions from precursors. mdpi.com The addition of calcium hydroxide to sodium metasilicate can also stabilize the mixture and form sodium hydroxide, further enhancing the reaction process. mdpi.com

Control of Morphological Features and Microstructural Evolution During Synthesis

The morphology and microstructure of materials derived from sodium metasilicate are not fixed properties but can be precisely controlled by manipulating the conditions during synthesis. Key parameters such as pH, temperature, reactant concentrations, and the use of catalysts or templates play a crucial role in determining the final particle size, shape, porosity, and crystallinity. tsijournals.comscientific.net

Several synthesis methods, including sol-gel, precipitation, and hydrothermal techniques, offer pathways to tailor these features. In the sol-gel process, the pH of the solution and the nature of the acid or base catalyst are critical in controlling the porosity of the resulting silica network. tsijournals.comchula.ac.th For instance, using hydrochloric acid (HCl) as a catalyst in a sol-gel method at room temperature can produce amorphous silica particles with an ordered porous network. chula.ac.th The concentration of reactants is another significant factor; for example, in precipitation methods, adjusting the concentration of sodium metasilicate and a precipitant like urea (B33335) can control the size of spherical silica particles from 20 to 1600 nm. researchgate.net

Hydrothermal synthesis provides another level of control, where temperature and time are key variables. uobaghdad.edu.iq Hydrothermal treatment can enhance the crystallinity and stability of nanoparticles, leading to an improved surface area and pore distribution. mdpi.com Studies have shown that at a hydrothermal temperature of 120°C for 24 hours, semi-spherical particles are formed, which can transform into small rods at 130°C or semi-platelets after 120 hours. uobaghdad.edu.iq The addition of surfactants or templates, such as cetyltrimethylammonium bromide (CTAB) or polyethylene (B3416737) glycol (PEG), can direct the formation of specific morphologies, like mesoporous structures or spherical nanoparticles. mdpi.comresearchgate.netresearchgate.net

The choice of solvent can also influence the final structure. iaea.org For example, using ethanol in a sol-gel synthesis can help control the condensation rate of silica nanoparticles. inderscienceonline.cominderscience.com The rate of heating during synthesis can also impact particle size; rapid heating may result in smaller, though still filterable, anhydrous sodium metasilicate crystals. google.com The interplay of these parameters allows for the microstructural evolution to be guided toward desired outcomes, such as high surface area, specific pore sizes, or defined particle shapes. tsijournals.comichem.md

The following table summarizes the influence of various synthesis parameters on the morphological and microstructural properties of materials derived from sodium metasilicate.

Table 1: Influence of Synthesis Parameters on Material Properties

| Parameter | Effect | Resulting Feature | Synthesis Method | Citations |

|---|---|---|---|---|

| pH / Catalyst | Adjusting pH with acids (e.g., HCl, H₂SO₄) or bases. | Controls porosity, particle size, and gelation. | Sol-Gel, Precipitation | tsijournals.comscientific.netchula.ac.th |

| Temperature | Varies during reaction, digestion, or calcination. | Affects crystallinity, particle size, and pore structure. | Hydrothermal, Precipitation | uobaghdad.edu.iqiaea.orggoogle.com |

| Concentration | Ratio of sodium metasilicate to other reactants (e.g., urea, water). | Influences particle size and homogeneity. | Precipitation, Alkali-Activation | researchgate.netrevistaalconpat.org |

| Additives/Templates | Use of surfactants (e.g., CTAB) or polymers (e.g., PEG). | Directs formation of specific morphologies (e.g., mesoporous, spherical). | Sol-Gel, Hydrothermal | mdpi.comresearchgate.netresearchgate.netichem.md |

| Time | Duration of reaction, digestion, or aging. | Impacts crystal growth and phase purity. | Hydrothermal, Precipitation | researchgate.netgoogle.com |

| Solvent | Use of water, ethanol, or other solvents. | Influences hydrolysis and condensation rates. | Sol-Gel | iaea.orginderscienceonline.cominderscience.com |

Comparative Analysis of Synthetic Pathways: Efficiency, Scalability, and Material Outcomes

Various synthetic pathways are employed to produce sodium metasilicate and its derivatives, each with distinct advantages and disadvantages concerning efficiency, scalability, and the properties of the final material. The most common methods include solid-state reaction, precipitation, combustion, sol-gel, and hydrothermal synthesis. researchgate.netosti.govrero.ch

Solid-State Reaction: This traditional method involves the high-temperature fusion of silicon dioxide (silica sand) and sodium carbonate or sodium hydroxide. rero.chresearchgate.net While effective for large-scale industrial production, it requires very high temperatures (around 1400°C for fusion with soda ash), leading to high energy consumption. rero.ch The resulting product is typically a glass-like lump that needs to be dissolved and processed further. rero.ch A comparative study showed that reacting silicon dioxide with sodium carbonate is the most effective solid-state route, yielding granular crystalline sodium metasilicate suitable for industries like cement production. researchgate.netrmiq.org

Precipitation: This method involves reacting an aqueous solution of sodium metasilicate with an acid or a salt to precipitate silica or sodium metasilicate itself. researchgate.netresearchgate.netscielo.br Precipitation is advantageous for controlling particle size and can be performed at lower temperatures than solid-state reactions. scientific.netresearchgate.net However, the resulting crystals can sometimes be too fine to be easily separated from the mother liquor, which can complicate commercial preparation. google.com The efficiency and particle characteristics are highly dependent on factors like pH, temperature, and reactant concentration. scielo.br

Combustion Method: This is a less common but notable technique that can produce materials with significantly higher surface areas compared to solid-state reactions. acs.org One study found that sodium metasilicate prepared by a combustion method had a surface area three times larger than that produced by a solid-state reaction, which is a crucial factor for applications in CO2 capture. acs.org

Sol-Gel Synthesis: This versatile method uses sodium metasilicate as a low-cost silica precursor to produce a variety of materials, including bioactive glass ceramics and porous silica networks. chula.ac.thunilag.edu.ngscirp.org The process involves hydrolysis and condensation reactions, typically at or near room temperature, followed by aging and drying. chula.ac.th It offers excellent control over the material's microstructure and purity. unilag.edu.ng While highly effective for creating specialized materials, scaling up the sol-gel process can be challenging and less cost-effective for bulk production compared to the furnace route. ichem.md

Hydrothermal Synthesis: This technique involves carrying out the synthesis in a sealed, heated vessel (autoclave), which allows for reactions to occur at elevated temperatures and pressures. rero.chmdpi-res.com It is particularly useful for producing crystalline materials with controlled morphology. rsc.org For instance, MCM-41, a mesoporous silica material, can be effectively synthesized using sodium metasilicate via the hydrothermal method. researchgate.net This pathway offers good control over particle morphology and structure but can be more complex and costly to scale up than simple precipitation or furnace methods. uobaghdad.edu.iqrero.ch

The following table provides a comparative analysis of these synthetic pathways.

Table 2: Comparative Analysis of Sodium Metasilicate Synthetic Pathways

| Synthetic Pathway | Efficiency | Scalability | Material Outcomes | Citations |

|---|---|---|---|---|

| Solid-State Reaction | High yield but energy-intensive due to high temperatures. | Excellent for large-scale industrial production. | Produces crystalline or amorphous solids; purity depends on reactants. | rero.chresearchgate.netrmiq.org |

| Precipitation | Generally efficient at lower temperatures; separation can be an issue. | Good scalability, widely used commercially. | Control over particle size is possible; can produce amorphous or fine crystalline particles. | researchgate.netgoogle.comresearchgate.netscielo.br |

| Combustion Method | Can be rapid. | Less common for large-scale production. | Results in high surface area materials. | researchgate.netacs.org |

| Sol-Gel Synthesis | High purity and control; can be time-consuming (aging/drying). | Challenging and potentially costly for bulk production. | Produces highly porous, amorphous materials with tailored microstructures. | chula.ac.thichem.mdunilag.edu.ngscirp.org |

| Hydrothermal Synthesis | Good for crystalline products; requires specialized equipment. | Moderate; used for specialty materials. | Yields crystalline materials with well-controlled morphology and pore structure. | researchgate.netrero.chrsc.org |

Compound Names

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound (Sodium Metasilicate) | Na₂SiO₃ |

| Silicon Dioxide (Silica) | SiO₂ |

| Sodium Carbonate | Na₂CO₃ |

| Sodium Hydroxide | NaOH |

| Hydrochloric Acid | HCl |

| Sulfuric Acid | H₂SO₄ |

| Urea | (NH₂)₂CO |

| Polyethylene Glycol (PEG) | C₂ₙH₄ₙ₊₂Oₙ₊₁ |

| Cetyltrimethylammonium Bromide (CTAB) | C₁₉H₄₂BrN |

| Ethanol | C₂H₅OH |

| Combeite | Na₂Ca₂Si₃O₉ |

| Nitric Acid | HNO₃ |

| Phosphorus Pentoxide | P₂O₅ |

Advanced Structural Characterization and Spectroscopic Investigations of Sodium Metasilicate Systems

Crystallographic Analysis and Polymorphism Studies

X-ray Diffraction (XRD) and Rietveld Refinement for Phase Identification and Structural Elucidation

X-ray diffraction (XRD) is a primary technique for the crystallographic analysis of sodium metasilicate (B1246114) (Na₂SiO₃). The anhydrous solid form features a polymeric metasilicate anion composed of corner-shared {SiO₄} tetrahedra, rather than discrete SiO₃²⁻ ions. wikipedia.orgatamanchemicals.com XRD patterns of anhydrous sodium metasilicate exhibit characteristic reflections that can be indexed to a specific crystalline phase. researchgate.netrmiq.org For instance, the JCPDS 00-016-0818 standard is often used as a reference for Na₂SiO₃. rmiq.org

Rietveld refinement of XRD data is a powerful method for quantitative phase analysis and detailed structural elucidation of sodium metasilicate systems. researchgate.netrmiq.org This method allows for the determination of the percentage of different crystalline phases present in a sample. For example, in synthesis reactions, Rietveld refinement can quantify the amount of Na₂SiO₃ formed versus unreacted SiO₂. researchgate.netrmiq.org Studies have shown that the reaction of sodium carbonate with silicon dioxide can yield a product that is predominantly Na₂SiO₃, while reactions with sodium bicarbonate or sodium hydroxide (B78521) may result in a mixture of Na₂SiO₃ and unreacted SiO₂. researchgate.netrmiq.org The refinement results provide crucial information on the purity and composition of the synthesized sodium metasilicate. researchgate.net

The crystal structure of sodium metasilicate can also be influenced by the synthesis method and subsequent treatments. For example, calcination at different temperatures can alter the crystallinity of sodium metasilicate. researchgate.net XRD patterns reveal changes in the crystalline structure upon heating, which can be correlated with the material's catalytic activity. researchgate.net

Interactive Data Table: Rietveld Refinement Results for Na₂SiO₃ Synthesis

| Synthesis Reaction | Na₂SiO₃ Phase (%) | SiO₂ Phase (%) | Reference |

| Sodium Bicarbonate | 96 | 4 | rmiq.org |

| Sodium Carbonate | 100 | 0 | rmiq.org |

| Sodium Hydroxide | 40 | 60 | rmiq.org |

Investigation of Hydration States and Their Structural Implications

Sodium metasilicate is known to form several crystalline hydrates with the general formula Na₂SiO₃·nH₂O. wikipedia.orgatamanchemicals.comgeoscienceworld.org The most common hydrates include the pentahydrate (n=5), hexahydrate (n=6), octahydrate (n=8), and nonahydrate (n=9). wikipedia.orgatamanchemicals.comgeoscienceworld.orggeoscienceworld.org Unlike the anhydrous form, the hydrated forms contain discrete, approximately tetrahedral anions of SiO₂(OH)₂²⁻, with associated water of hydration. wikipedia.orgatamanchemicals.com For example, the pentahydrate is formulated as Na₂SiO₂(OH)₂·4H₂O, and the nonahydrate as Na₂SiO₂(OH)₂·8H₂O. wikipedia.org

The specific hydrate (B1144303) that crystallizes is dependent on factors such as temperature and solution composition. geoscienceworld.org Different hydrates exhibit distinct crystal habits and optical properties. geoscienceworld.org For instance, the nonahydrate is reported to be rhombic, the hexahydrate monoclinic, and a tetrahydrate hexagonal. geoscienceworld.org The identification and characterization of these hydrates are crucial as their structural differences influence their physical and chemical properties.

Analysis of Silicate (B1173343) Anion Condensation and Network Connectivity

The structure of the silicate anion in sodium metasilicate systems is highly dependent on its state. In the anhydrous solid, the silicate anions are polymeric, forming chains of corner-shared {SiO₄} tetrahedra. wikipedia.orgatamanchemicals.com This creates a continuous network structure. researchgate.net

In contrast, in hydrated crystalline forms and in aqueous solutions, the silicate anions are typically discrete monomers, specifically the orthosilicate (B98303) anion SiO₂(OH)₂²⁻. wikipedia.orgresearchgate.net The degree of polymerization, which describes the extent of connectivity between silicate tetrahedra, is a key factor in determining the properties of silicate materials.

Vibrational Spectroscopy: Unveiling Molecular Structures and Bonding

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for characterizing the molecular structure and bonding in sodium metasilicate. The FTIR spectrum of sodium metasilicate exhibits several characteristic absorption bands corresponding to different vibrational modes of the silicate and associated water molecules.

Key vibrational bands observed in the FTIR spectra of sodium metasilicate include:

Si-O-Si Asymmetric Stretching: This vibration typically appears in the region of 1000-1100 cm⁻¹. jmst.org

Stretching vibrations of silanol (B1196071) groups (Si-OH): A peak around 964.5 cm⁻¹ is attributed to this vibration. researchgate.net

Symmetric and asymmetric vibrations of siloxane bonds (Si-O-Si): These are observed at approximately 822.8 cm⁻¹ and 677.6 cm⁻¹. researchgate.net

O-Si-O Stretching: Bands at 993 cm⁻¹ and 1170 cm⁻¹ have been assigned to O-Si-O stretching vibrations. researchgate.net

Si-O Bending: A band around 424 cm⁻¹ is associated with Si-O bending. researchgate.net

Water Molecule Vibrations: In hydrated forms of sodium metasilicate, characteristic peaks for water molecules are observed, such as those around 2885 cm⁻¹ and 1142 cm⁻¹. researchgate.net A broad band in the range of 2800 cm⁻¹ to 3750 cm⁻¹ is also ascribed to silanol OH groups and adsorbed water. researchgate.net

FTIR can also be used to distinguish between different phases and to monitor changes in the material upon treatment, such as calcination. researchgate.net For instance, the intensity of the band at 785 cm⁻¹, characteristic of Si-O bending in quartz (SiO₂), can indicate the presence of unreacted silica (B1680970) in a synthesized sodium metasilicate sample. rmiq.org

Interactive Data Table: Characteristic FTIR Bands of Sodium Metasilicate

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| ~2885, ~1142 | Water Molecules | researchgate.net |

| ~1170, ~993 | O-Si-O Stretching | researchgate.net |

| ~1052 | Si-O-Si Asymmetric Stretching | jmst.org |

| ~964.5 | Si-OH Stretching | researchgate.net |

| ~822.8, ~677.6 | Si-O-Si Symmetric and Asymmetric Vibrations | researchgate.net |

| ~424 | Si-O Bending | researchgate.net |

Raman Spectroscopy

Raman spectroscopy is a powerful technique for investigating the structure of sodium metasilicate, particularly in its glassy and molten states. It provides detailed information about the degree of polymerization and the types of silicate structural units present. minsocam.orgpyro.co.za

In the Raman spectra of silicate glasses, different bands are associated with the stretching vibrations of silicate tetrahedra with varying numbers of non-bridging oxygens (NBOs). minsocam.orgwustl.edu For metasilicate compositions, a strong, polarized band is typically observed in the 950-1000 cm⁻¹ region, which is attributed to the symmetric stretching vibrations of silicate tetrahedra with two non-bridging oxygens (Q² units). minsocam.org

Other significant Raman bands for silicate systems include:

Bands in the 1100-1050 cm⁻¹ range, associated with Q³ units (one NBO). minsocam.org

A band near 900 cm⁻¹, associated with Q¹ units (three NBOs). minsocam.org

A band near 850 cm⁻¹, associated with Q⁰ units (four NBOs). minsocam.org

Bands in the 400-700 cm⁻¹ region are generally associated with inter-tetrahedral Si-O-Si linkages. minsocam.orgpyro.co.za

Interactive Data Table: Key Raman Bands in Silicate Systems

| Wavenumber Range (cm⁻¹) | Assignment (Stretching Vibrations of Silicate Tetrahedra) | Reference |

| 1100-1050 | One non-bridging oxygen (Q³) | minsocam.org |

| 1000-950 | Two non-bridging oxygens (Q²) - characteristic of metasilicates | minsocam.org |

| ~900 | Three non-bridging oxygens (Q¹) | minsocam.org |

| ~850 | Four non-bridging oxygens (Q⁰) | minsocam.org |

| 700-400 | Inter-tetrahedral Si-O-Si linkages | minsocam.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique for probing the local atomic environments in sodium metasilicate systems. By analyzing the magnetic properties of specific atomic nuclei, NMR provides detailed insights into the structure, bonding, and dynamics within the silicate network. Multinuclear NMR approaches, particularly focusing on 29Si, 23Na, and 17O, offer a comprehensive description of the local structure around these key atoms. psu.edu

Solid-State 29Si NMR for Silicon Local Environments and Network Structure

Solid-state 29Si Magic Angle Spinning (MAS) NMR spectroscopy is a crucial tool for characterizing the local environment and degree of polymerization of silicate tetrahedra in sodium metasilicate. mdpi.com The chemical shift in a 29Si NMR spectrum is highly sensitive to the number of bridging oxygen (BO) atoms connecting a central silicon tetrahedron to its neighbors. These different silicon environments are denoted as Qn species, where 'n' represents the number of bridging oxygens per SiO₄ tetrahedron. nih.govd-nb.info

The primary Qn species relevant to sodium metasilicate is the Q² unit, corresponding to a metasilicate chain structure where each silicon tetrahedron is linked to two others. minsocam.org However, in amorphous or glassy sodium silicate systems, a distribution of Qn species can exist, reflecting the degree of polymerization or depolymerization of the silicate network. nih.gov The typical chemical shift ranges for Qn species are well-established:

Q⁰: -65 to -75 ppm (isolated tetrahedra) mdpi.com

Q¹: -78 to -82.5 ppm (end-of-chain units) mdpi.com

Q²: -84 to -87.5 ppm (middle-of-chain units) mdpi.com

Q³: Approximately -90 ppm to -93.3 ppm nih.govresearchgate.net

Q⁴: Approximately -105.5 ppm to -110 ppm (fully cross-linked network) nih.govgeologyscience.ru

| Qn Species | Description | Chemical Shift Range (ppm) | Reference |

|---|---|---|---|

| Q⁰ | Isolated SiO₄ tetrahedra | -65 to -75 | mdpi.com |

| Q¹ | One bridging oxygen (end-of-chain) | -78 to -82.5 | mdpi.com |

| Q² | Two bridging oxygens (in-chain) | -84 to -87.5 | mdpi.com |

| Q³ | Three bridging oxygens | -90 to -93.3 | nih.govresearchgate.net |

| Q⁴ | Four bridging oxygens (3D network) | -105.5 to -110 | nih.govgeologyscience.ru |

Research on crystalline sodium metasilicate (Na₂SiO₃) confirms the presence of Q² species. psu.edu In studies of sodium silicate glasses, the relative intensities of the Qn signals can be used to quantify the proportions of different silicate units, providing insight into the glass structure. mdpi.com Factors such as the Si-O-Si bond angle and the nature of second-nearest neighbor cations can also influence the 29Si chemical shift. nih.govd-nb.info For instance, a decrease in the Si-O-Si bond angle can lead to a less negative (higher frequency) chemical shift. nih.gov High-temperature NMR studies on sodium metasilicate have shown that approaching the melting point, partial averaging of the chemical shift powder pattern occurs, suggesting a significant librational motion of the SiO₄ tetrahedra. minsocam.orggeoscienceworld.org

23Na NMR for Sodium Cation Environments and Dynamics

23Na NMR spectroscopy provides invaluable information on the local environment, coordination, and mobility of sodium cations within the silicate structure. psu.edu The 23Na nucleus is quadrupolar, meaning its interaction with the local electric field gradient (EFG) provides a sensitive probe of the symmetry and geometry of the Na⁺ site. nih.gov

In crystalline sodium metasilicate, 23Na MAS NMR spectra can resolve distinct sodium sites. psu.edu For sodium silicate glasses, the spectra typically show a broad resonance, indicating a distribution of Na⁺ environments. researchgate.netacs.org The isotropic chemical shift in 23Na NMR is correlated with the Na-O bond distance and the coordination number of the sodium ion. researchgate.netstanford.eduresearchgate.net Generally, a more negative chemical shift (increased shielding) corresponds to a larger average Na-O distance and a higher coordination number. stanford.eduresearchgate.net Conversely, a shift to higher frequency (less negative ppm) is consistent with a shortening of the average Na-O bond length. researchgate.net

Studies on sodium silicate glasses have shown that as the Na₂O content increases, the 23Na chemical shift moves to higher ppm values, indicating a decrease in the average Na-O distance. researchgate.net The coordination number for sodium in silicate glasses is typically estimated to be around five or six. rsc.orgresearchgate.net

| Parameter | Structural Correlation | Observed Trend in Sodium Silicates | Reference |

|---|---|---|---|

| Isotropic Chemical Shift (δiso) | Correlates with average Na-O bond distance and coordination number. | Shifts to higher frequency (less negative) with increasing Na₂O content, indicating shorter Na-O bonds. | researchgate.netstanford.edu |

| Quadrupolar Coupling Constant (CQ) | Reflects the symmetry of the electric field gradient around the Na⁺ ion. | Values in sodium silicate glasses are typically around 2.5 MHz. | researchgate.net |

| Linewidth | Indicates the distribution of Na⁺ environments and dynamics. | Broad lines in glasses suggest structural disorder. Narrowing at high temperatures indicates ionic motion. | minsocam.orgresearchgate.net |

Furthermore, variable-temperature 23Na NMR is a powerful method for studying the dynamics of sodium ions. minsocam.orgacs.org As the temperature increases towards the melting point, significant changes in the NMR lineshape are observed, which can be attributed to Na⁺ site hopping. minsocam.orgrruff.info In sodium metasilicate, this hopping appears to be a liquid-like process, with exchange among many disordered sites, which may be linked to premelting phenomena observed in calorimetric studies. minsocam.orggeoscienceworld.org

17O MAS NMR for Oxygen Bridging and Non-Bridging Species

Due to the low natural abundance of 17O (0.037%), studies on this nucleus typically require isotopic enrichment, but they provide direct and quantitative information about the local oxygen environment, which is complementary to the cation-centric views from 29Si and 23Na NMR. psu.edugeologyscience.ru 17O MAS NMR can clearly distinguish between bridging oxygen (BO), which link two SiO₄ tetrahedra (Si-O-Si), and non-bridging oxygen (NBO), which are bonded to only one silicon and are charge-compensated by sodium cations. psu.eduacs.orggeoscienceworld.org

In crystalline sodium metasilicate, the BO/NBO ratio is 33/67, and both sites can be resolved in the 17O MAS NMR spectrum. psu.edu The two types of oxygen sites have distinct NMR parameters:

Non-Bridging Oxygen (NBO): NBOs are characterized by smaller quadrupolar coupling constants (Cq ≈ 2.3 MHz) compared to BOs. geoscienceworld.org In aqueous silicate solutions, the chemical shift for NBOs appears in the 35–55 ppm range. rsc.org

Bridging Oxygen (BO): BOs exhibit larger quadrupolar coupling constants (Cq ≈ 4.5–5.7 MHz). geoscienceworld.org Their chemical shifts are typically found in the 45–85 ppm range in solution rsc.org and around 50-65 ppm in solid silicates. geoscienceworld.org

The quadrupolar coupling constant of an NBO is roughly half that of a BO, a difference that can be explained by a simple point charge model where the NBO is coordinated by only one silicon atom instead of two. psu.edu The chemical shifts and quadrupolar parameters are sensitive to structural details such as the Si-O-Si bond angle and the nature and number of coordinating cations. psu.edu Advanced techniques like Dynamic Angle Spinning (DAS) and Triple Quantum Magic Angle Spinning (3QMAS) have been instrumental in resolving overlapping signals and providing quantitative constraints on the distribution of oxygen species in silicate glasses. geologyscience.ru

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the thermal stability, phase transitions, and hydration states of sodium metasilicate. By monitoring material properties as a function of temperature, these methods provide critical data on the material's behavior under thermal stress.

Differential Scanning Calorimetry (DSC) in Phase Transition Studies

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as phase transitions, melting, and crystallization.

High-temperature studies of sodium metasilicate have revealed significant heat capacity anomalies that begin 100 to 200°C below the congruent melting point. minsocam.orgrruff.info This phenomenon, known as premelting, suggests non-quenchable configurational changes within the crystal structure as it approaches melting. rruff.info DSC is the primary technique for observing these anomalous increases in heat capacity. rruff.info In studies on sodium silicate glasses, DSC can be used to determine the glass transition temperature (Tg) and crystallization temperatures (Tc). For example, in a sodium disilicate (Na₂O·2SiO₂) glassy phase, a crystallization phase transition to crystalline α-Na₂Si₂O₅ can be observed via DSC. acs.org

Thermogravimetric Analysis (TGA) for Thermal Stability and Hydration Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability, decomposition, and the loss of volatile components like water. smolecule.com

For hydrated forms of sodium metasilicate, TGA is particularly useful for studying dehydration processes. Sodium metasilicate is known to undergo gradual dehydration upon heating. researchgate.net TGA curves of hydrated sodium metasilicate typically show distinct mass loss steps corresponding to the removal of water molecules. For instance, some studies report that sodium metasilicate degrades in the temperature interval of 150-300°C, with a gradual loss of water molecules occurring around 170-175°C. researchgate.net Another study on a sorbent containing sodium metasilicate identified a mass loss between approximately 172°C and 333°C, attributed in part to decomposition. ijettjournal.org

The thermal stability of anhydrous sodium metasilicate is high, but TGA can be used in conjunction with other gases to study its reactivity. For example, TGA has been employed to analyze the chemical sorption of CO₂ by sodium metasilicate, showing it can absorb CO₂ at temperatures up to 130°C. iaea.org In composite materials, the addition of sodium silicate has been shown by TGA to enhance thermal stability by forming a protective silica network that slows mass loss at high temperatures. mercubuana.ac.id

| Technique | Temperature Range (°C) | Observed Event | Reference |

|---|---|---|---|

| TGA | Room Temp - 130 | Sorption of CO₂ | iaea.org |

| TGA | 150 - 300 | Degradation/dehydration of hydrated sodium metasilicate | researchgate.net |

| TGA | ~172 - 333 | Mass loss due to decomposition and water removal | ijettjournal.org |

| DSC | ~880 - 1080 | Premelting effects (anomalous heat capacity increase) below the melting point (~1089°C) | minsocam.orgrruff.info |

Microscopy and Surface-Sensitive Techniques

The investigation of sodium;dioxido(oxo)silane, commonly known as sodium metasilicate, at the micro and nanoscale relies on a suite of advanced analytical techniques. These methods provide critical insights into the material's morphology, elemental composition, and surface chemistry, which are essential for understanding its behavior in various applications, such as in cements, catalysts, and industrial processes.

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a powerful technique used to produce high-resolution images of a sample's surface topography and composition. By scanning the surface with a focused beam of electrons, it reveals detailed information about the material's morphology (shape and size of particles) and microstructure (arrangement of internal features).

Research on systems incorporating sodium metasilicate has utilized SEM to characterize the resulting structures. In the formation of hybrid cements, sodium metasilicate pentahydrate particles have been observed as angular, with sizes ranging from approximately 1 to 30 micrometers. semanticscholar.org When used as an alkaline activator for materials like ground granulated blast furnace slag (GGBS), sodium metasilicate contributes to a more densified microstructure compared to other activators. mdpi.com For instance, SEM analysis of one-part alkali-activated slag showed that the use of sodium metasilicate resulted in a denser, less porous structure. mdpi.com In the context of bioactive glass ceramics derived from sodium metasilicate, SEM images reveal a porous microstructure with interconnected pores, a crucial feature for applications in tissue engineering. scirp.org Furthermore, images of pure sodium metasilicate used as a catalyst precursor show its distinct morphology before undergoing processes like calcination. researchgate.net

| System Studied | Observed Morphology/Microstructure | Source |

|---|---|---|

| Hybrid Cement Precursor (Sodium Metasilicate Pentahydrate) | Angular particles, approximately 1–30 µm in size. | semanticscholar.org |

| Alkali-Activated Copper/Blast Furnace Slag | Densified microstructure with lower porosity. | mdpi.com |

| Bioactive Glass Ceramic from Sodium Metasilicate | Coarse cross-section with interconnected pores (~3 µm average diameter). Crystalline with less residual glass phase. | scirp.org |

| Sodium Metasilicate (Catalyst Application) | Distinct particle morphology prior to calcination. | researchgate.net |

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. thermofisher.combruker.com It operates by detecting the characteristic X-rays emitted from a material when struck by an electron beam, allowing for the identification and quantification of elements present. bruker.com When combined with SEM, EDX can generate elemental maps, visualizing the spatial distribution of different elements across a sample's surface. bruker.com

In studies involving sodium metasilicate, EDX is frequently employed to confirm the elemental composition of reaction products and matrices. For example, in hybrid cements activated with a solution containing sodium metasilicate, EDX analysis of the resulting microstructure identified gels composed of Oxygen (O), Silicon (Si), Aluminum (Al), Sodium (Na), and Calcium (Ca). semanticscholar.org Similarly, in sodium-metasilicate-activated cements, EDX was used alongside SEM to identify specific crystalline phases and observe the elemental makeup of the microstructure. mdpi.com The technique has also been crucial in studying the durability of alkali-activated slag concrete, where EDX mapping helped monitor microstructural changes and shifts in the atomic composition of the binder gel when exposed to aggressive environments. researchgate.net

| System Studied | Elements Detected in Matrix/Phases | Key Finding | Source |

|---|---|---|---|

| Hybrid Cements with ZnO | O, Si, Al, Na, Ca | Confirmed the presence of (C,N)A-S-H type gels. | semanticscholar.org |

| Calcium Aluminate/Fly Ash Cement | Al, Si, Ca, Na, O | Aided in the identification of phases like Si-substituted katoite and zeolites. | mdpi.com |

| Alkali-Activated Slag Concrete | Na, Si, O, Ca, Al, Fe | Monitored changes in the binder gel's atomic composition under acid attack. | researchgate.net |

| Copper-Silica Hybrid Nanostructures | Cu, Si, O | Validated the elemental composition of nanostructures synthesized using sodium metasilicate. | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to analyze the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgcnrs.fr XPS works by irradiating a sample with X-rays and measuring the kinetic energy of electrons that are ejected. cnrs.fr The resulting binding energies are unique to each element, and small shifts in these energies (chemical shifts) provide information about the element's oxidation state and bonding environment. wikipedia.orgcnrs.fr

XPS has been instrumental in elucidating the surface interaction mechanisms of sodium metasilicate. In a study investigating its role as a depressant in mineral flotation, XPS was used to analyze the adsorption of sodium metasilicate onto the surfaces of rutile and almandine. jscimedcentral.com The analysis revealed that a greater amount of sodium metasilicate adsorbed onto the almandine surface compared to the rutile surface. jscimedcentral.com The XPS data indicated that the adsorption mechanism was a combination of electrostatic interaction and chemical bonding. jscimedcentral.com The presence of the element Si from sodium metasilicate on the mineral surface was directly linked to its function as a depressant in the flotation process. jscimedcentral.com This demonstrates the power of XPS to not only identify surface elements but also to provide insight into the chemical interactions governing interfacial phenomena. jscimedcentral.comrsc.org

| System/Process | Key Finding from XPS | Inferred Mechanism | Source |

|---|---|---|---|

| Mineral Flotation (Rutile vs. Almandine) | Higher adsorption of sodium metasilicate on the almandine surface. Detection of Si on the surface. | Depression of almandine attributed to Si adsorption. The mechanism involves both electrostatic interaction and chemical bonding. | jscimedcentral.com |

X-ray Fluorescence Microanalysis for Elemental Distribution

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. When combined with a highly focused X-ray beam (microanalysis), it can produce high-resolution elemental maps, similar to EDX but with different sensitivities and capabilities. XRF is particularly valuable for its sensitivity to trace elements. researchgate.net

This technique has been applied to study binders activated with sodium metasilicate, providing detailed chemical insights. researchgate.netresearchgate.net In an analysis of a binder made from 75% slag and 25% metakaolin activated by sodium metasilicate, X-ray fluorescence micrographs were created with a 50 nm spot size. researchgate.net These maps detailed the distribution of elements such as Calcium (Ca), Silicon (Si), Sulfur (S), and Manganese (Mn). researchgate.netresearchgate.net The results showed that Ca-rich regions corresponded to unreacted slag particles, and the elemental maps for S and Mn also correlated closely with the Ca map, indicating these elements were primarily located within the slag. researchgate.net This high-resolution elemental information provides direct evidence of the chemical interactions between the binder gel and the precursor particles, offering a deeper understanding of the resulting microstructure. researchgate.net

| System Analyzed | Elements Mapped | Key Insights on Distribution | Source |

|---|---|---|---|

| Sodium Metasilicate-Activated Binder (75% slag/25% metakaolin) | Ca, Si, S, Mn, Al | Provided high-resolution maps of the binder chemistry. Showed S and Mn were predominantly within unreacted slag particles rather than distributed through the binder. | researchgate.netresearchgate.net |

Physicochemical Principles and Solution Behavior of Sodium Metasilicate

Thermodynamic Aspects of Aqueous Systems

The thermodynamic properties of aqueous sodium metasilicate (B1246114) solutions dictate the fundamental phase behavior and chemical transformations that occur upon dissolution.

The solubility of sodium metasilicate is significantly influenced by temperature and the presence of other ions in the solution. For instance, the solubility of anhydrous sodium metasilicate (Na₂SiO₃) in sodium hydroxide (B78521) (NaOH) solutions decreases as the temperature rises. researchgate.net Conversely, the hydrated form, sodium metasilicate nonahydrate (Na₂SiO₃·9H₂O), shows increased solubility with higher temperatures. researchgate.net

This behavior is also governed by the common ion effect , a principle that describes the decrease in solubility of an ionic compound when a solution already contains one of the ions from the compound. khanacademy.orglibretexts.org In the case of sodium metasilicate dissolved in an aqueous NaOH solution, the sodium ion (Na⁺) is the "common ion." According to Le Châtelier's principle, the addition of a common ion to a saturated solution shifts the equilibrium to favor the formation of the solid, thus reducing the salt's solubility. libretexts.orglibretexts.org Research has demonstrated that the addition of NaOH to aqueous systems containing either anhydrous or hydrated sodium metasilicate causes the solubility of both forms to decrease due to this effect. researchgate.net

The following table illustrates the impact of NaOH concentration on the solubility of sodium metasilicate nonahydrate at a constant temperature.

Table 1: Solubility of Sodium Metasilicate Nonahydrate in NaOH Solutions at 298.2 K Data derived from experimental studies on silicate (B1173343) solubility.

| NaOH Concentration (mol·kg⁻¹) | Solubility of Na₂SiO₃·9H₂O (mol·kg⁻¹) |

| 0.00 | 1.85 |

| 1.25 | 1.20 |

| 2.50 | 0.80 |

| 5.00 | 0.35 |

| 7.50 | 0.15 |

| 10.00 | 0.08 |

When dissolved in water, particularly under acidic conditions, sodium metasilicate undergoes hydrolysis. The silicate ion (SiO₃²⁻) reacts with hydrogen ions (H⁺) from the acid to form silicic acid (Si(OH)₄). differencebetween.comresearchgate.net This process is a key step in the formation of silica (B1680970) gel.

The mechanism of this hydrolysis is generally understood to be a bimolecular displacement reaction, which can be catalyzed by either acids or bases. unm.edu Under acidic conditions, the reaction is preceded by the protonation of oxygen-containing substituents on the silicon atom. unm.edu The newly formed silicic acid is unstable and tends to undergo condensation (polymerization), eventually decomposing into a hydrated silicon dioxide gel. differencebetween.com Heating this gel drives off the water, resulting in the hard, translucent substance known as silica gel. differencebetween.com

Kinetic Studies of Solution-Phase Reactions

The kinetics of reactions involving sodium metasilicate in solution are strongly dependent on factors such as the chemical composition of the system, activator concentration, and temperature. In alkali-activated slag (AAS) cements, for example, the reaction kinetics are controlled by the concentration of soluble silicate provided by the activator. whiterose.ac.uk

A higher concentration of soluble silicate accelerates the reaction by reacting with dissolved calcium ions (Ca²⁺), removing them from the solution. This increases the concentration gradient for Ca²⁺ between the pore solution and the anhydrous slag grains, which in turn drives a faster dissolution of the slag particles and precipitation of calcium-aluminate-silicate-hydrate (C-(A)-S-H) gels. whiterose.ac.uk

The reaction process, as measured by heat release, typically shows a pre-induction period within the first hour, which corresponds to the initial wetting and dissolution of the solid grains. whiterose.ac.uk The rate of reaction is also influenced by the presence of other components in the system, such as alumina (B75360) (Al₂O₃), which can delay the kinetics. whiterose.ac.uk Increasing the dose of sodium metasilicate as an activator generally promotes a greater cumulative heat release over time, up to an optimal concentration beyond which no significant further promotion is observed. whiterose.ac.uk

Table 2: Influence of Activator Dose on Reaction Heat Release Illustrative data based on kinetic studies of metasilicate-activated slag systems.

| Activator Dose (wt. %) | Cumulative Heat Release at 72h (J/g) | Peak Heat Flow (mW/g) | Time to Peak (hours) |

| 3 | 150 | 2.5 | 18 |

| 5 | 220 | 4.0 | 15 |

| 7 | 280 | 5.5 | 12 |

| 9 | 285 | 5.6 | 11.5 |

Speciation of Oligomeric and Polymeric Silicate Anions in Solution

In the solid state, the anhydrous form of sodium metasilicate features a polymeric anion, [–SiO₃²⁻–]n, which is composed of corner-sharing {SiO₄} tetrahedra. wikipedia.org However, upon dissolution in water, a complex equilibrium of various silicate species is established. The hydrated forms of sodium metasilicate contain discrete, approximately tetrahedral anions of SiO₂(OH)₂²⁻. wikipedia.org

In aqueous solutions, these monomeric units can undergo condensation to form a wide range of oligomeric and polymeric anions. This process involves the formation of Si-O-Si bonds. nih.gov The speciation is highly dependent on factors like pH, concentration, and the specific cations present. In sodium hydroxide solutions, many small and large oligomers coexist. nih.gov The polymerization process tends to favor the formation of cyclic structures to maximize the number of stable Si-O-Si bonds. nih.govdtic.mil As the concentration or Si/Na ratio changes, the distribution of species shifts between monomers, dimers, trimers, and larger linear and cyclic polymers. dtic.milresearchgate.net

Semi-empirical molecular orbital calculations suggest that while silicate bonds become less stable with increasing charge, ion-solvent interactions tend to stabilize highly charged and compact cyclic silicate oligomers. dtic.mil

Ionic Interactions and pH Buffering Capacities in Concentrated Solutions

Sodium metasilicate solutions are alkaline and exhibit strong pH buffering capabilities. atamanchemicals.comstppgroup.com This means they can resist changes in pH when an acid or base is added. In industrial cleaning applications, this property is crucial as acidic soils can lower the pH of a cleaning solution, reducing its effectiveness. zhuongrong.com.tw Sodium metasilicate maintains a high and constant pH level, ensuring optimal performance of surfactants and other cleaning agents. zhuongrong.com.tw

Among common industrial alkalis, sodium metasilicate provides a high level of active alkalinity, which is effective for saponifying fats and neutralizing acidic soils. zhuongrong.com.tw The buffering capacity minimizes the impact of acidic components, keeping the pH stable throughout the cleaning process. zhuongrong.com.tw

Computational and Theoretical Investigations of Sodium Metasilicate

Density Functional Theory (DFT) Applications for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of sodium metasilicate (B1246114), DFT has been instrumental in elucidating the nature of its chemical bonds and electronic properties.

DFT calculations reveal the intricate details of bonding within the silicate (B1173343) framework and at interfaces involving sodium metasilicate. For instance, first-principles calculations have been used to investigate the interfacial adhesion work, tensile strength, and electronic states of interfaces such as Al2O3-Fe enhanced by amorphous Na2SiO3. mdpi.com These studies show that the presence of amorphous sodium metasilicate significantly increases the bonding strength of composite materials. mdpi.com The analysis of the Partial Density of States (PDOS) indicates strong chemical bonding between silicon and oxygen atoms, with significant contributions from the s and p electrons of silicon and the p electrons of oxygen. mdpi.com The hybridization between the p orbitals of oxygen and the d orbitals of iron at the Fe-amorphous Na2SiO3 interface is more substantial than that at the Fe-Al2O3 interface, which is a key factor in determining the adhesion strength and stability. mdpi.com

Furthermore, DFT has been employed to study the adsorption of sodium silicate species on mineral surfaces, such as kaolinite (B1170537). These calculations demonstrate that silicate species primarily adsorb on the Al-terminated surfaces of kaolinite through the hybridization of oxygen 2p orbitals and hydrogen 1s orbitals. researchgate.net This adsorption leads to a more hydrophilic and negatively charged surface, promoting the dispersion of kaolinite particles in aqueous solutions. researchgate.net

The table below summarizes key findings from DFT studies on the electronic structure and bonding related to sodium metasilicate.

| System Investigated | Key Findings | Reference |

| Fe-amorphous Na2SiO3-Al2O3 interface | Increased interfacial adhesion work and tensile strength compared to the Fe-Al2O3 interface. Strong covalent bonding between Si and O, and significant p-d hybridization at the Fe-Na2SiO3 interface. | mdpi.com |

| Adsorption of silicate species on kaolinite | Preferential adsorption on Al-terminated surfaces via O 2p and H 1s orbital hybridization, leading to increased surface hydrophilicity and negative charge. | researchgate.net |

| Surfaces of sodium silicate glasses | Higher concentration of dangling bonds and two-membered rings on the surface compared to the bulk. Increasing Na2O content reduces structural defects. | arxiv.org |

Molecular Dynamics Simulations for Cation Dynamics and Amorphization Processes

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD has been extensively used to understand the dynamics of sodium cations and the process of amorphization in sodium silicate systems.

Classical MD simulations, often employing reactive force fields like ReaxFF, allow for the modeling of bond formation and breakage, which is crucial for studying processes like fracture and glass formation. osti.gov A standard technique in simulating amorphous solids is the "melt-quench" process, which mimics the physical production of glass. researchgate.net MD simulations have been optimized to accurately predict experimental densities and short-range structures of sodium silicate glasses with varying sodium content. researchgate.net

These simulations provide detailed insights into the migration of sodium ions within the silicate network. The mobility of Na+ cations is a critical factor in the material's properties, including its use in biomedical applications. dntb.gov.ua MD studies have revealed that the mechanism of sodium migration in low-silica alkali-alkaline earth silicate glasses is complex, involving the low site selectivity of Na+ cations, which allows them to utilize various sites in their migration pathways. dntb.gov.ua The dynamics of Na+ ions are also crucial in understanding inelastic relaxation processes during fracture, where Na+ ion migration towards a crack tip can be a key mechanism. osti.gov

The process of amorphization is often studied by simulating the cooling of a molten silicate from a high temperature. This allows for the investigation of the resulting glass structure, including the distribution of coordination numbers and bond angles. researchgate.net Reactive MD simulations have also been used to study the mechanochemical wear of sodium silicate glass, providing an atomistic understanding of surface reactions under shear in different environments. researchgate.net

| Simulation Type | Focus of Study | Key Findings | Reference |

| Classical MD with ReaxFF | Inelastic relaxation and fracture | Two distinct inelastic relaxation mechanisms were identified based on Na+ ion coordination by bridging and non-bridging oxygens. | osti.gov |

| Car–Parrinello MD | Sodium migration in low-silica glasses | Revealed a complex migration mechanism with low site selectivity for Na+ cations. | dntb.gov.ua |

| Classical MD (Melt-quench) | Amorphization and glass structure | Optimized simulation procedures can accurately predict density and short-range structure. Medium-range order is more challenging to reproduce. | researchgate.net |

| Reactive MD (ReaxFF) | Mechanochemical wear of glass surfaces | Provided insights into surface reactions of silicate glass under interfacial shear in both dry and humid environments. | researchgate.net |

Modeling of Phase Transitions Under Extreme Conditions (e.g., Pressure)

Computational modeling is a crucial tool for exploring the behavior of materials under extreme conditions of pressure and temperature, which are relevant to fields like geophysics and materials science. First-principles calculations combined with crystal structure prediction methods have been used to investigate the phase stability of sodium silicates at high pressures.

These studies have led to the prediction of novel stoichiometries and high-pressure phases of sodium silicates that are thermodynamically and dynamically stable under conditions relevant to the Earth's mantle. aps.orgresearchgate.netbohrium.com For example, a distinct stoichiometry, Na6SiO5, has been proposed and shown to be stable over a broad pressure range (66–150 GPa) and at high temperatures (up to 4000 K). aps.orgresearchgate.netbohrium.com This phase exhibits unique polyhedral configurations with strong ionic and covalent bonding. aps.orgresearchgate.netbohrium.com

MD simulations have also been employed to study structural transformations in sodium silicate liquids under pressure. researchgate.net These simulations have revealed that before a change in the coordination number of silicon occurs, the liquids can exhibit at least three characteristic structures: ionic, network, and coesitic. researchgate.net In ionic-like liquid structures, the diffusion of large silicate anions is the dominant mode of transport, and this motion is hindered by compression. researchgate.net In contrast, in network liquids, the diffusion occurs via the exchange of bonds within the corner-shared SiO4 tetrahedra network, a process that can be activated by pressure. researchgate.net

The table below highlights some of the predicted high-pressure phases and structural transformations in sodium silicates.

| Compound/System | Pressure Range | Key Predicted Phase/Transformation | Computational Method | Reference |

| Na-Si-O System | 66–150 GPa | Stable Na6SiO5 phase | First-principles calculations, Crystal structure prediction | aps.orgresearchgate.netbohrium.com |

| Na4SiO4 | > 68 GPa | Stable Cmca high-pressure phase | First-principles calculations, Crystal structure prediction | researchgate.net |

| Sodium Silicate Liquids | 0.1 MPa - 10 GPa | Transition between ionic, network, and coesitic liquid structures | Molecular Dynamics | researchgate.net |

| MgSiO3 (as a silicate analog) | 300-400 GPa | Liquid-liquid phase transition | Laser-driven shock compression experiments (supported by theory) | ed.ac.uk |

Computational Approaches to Reaction Mechanisms and Energy Landscapes

Computational chemistry provides powerful tools to investigate the mechanisms and energetics of chemical reactions involving sodium metasilicate. These approaches can elucidate reaction pathways, identify transition states, and calculate activation energies, offering a detailed understanding of reactivity.

The synthesis of crystalline sodium metasilicate from silica-rich sand has been analyzed using computational methods to determine the most effective reaction route. researchgate.net By calculating the Gibbs free energy of reaction for different reactants (NaHCO3, Na2CO3, and NaOH), it was determined that the reaction with sodium carbonate is the most favorable. researchgate.netrmiq.org The activation free energy (ΔG#) and reaction rates can also be estimated using the Eyring equation, providing further insight into the reaction kinetics. rmiq.org

The interaction of sodium silicate with water is another area where computational studies have been insightful. Reactive MD simulations have been used to investigate the hydration and reaction mechanisms on sodium silicate glass surfaces. researchgate.net These simulations show processes like sodium leaching into the water and the diffusion of water molecules into the glass. researchgate.net They also allow for the examination of structural and compositional changes within the glass, which helps to explain the rates of silanol (B1196071) group formation at the surface. researchgate.net

Furthermore, the dissociation of dissolved alkali silicates in sodium hydroxide (B78521) has been studied using molecular dynamics to determine energy barriers. acs.org These simulations have shown the catalytic effect of water molecules on the dissociation process, reducing the energy barrier for breaking Si-O bonds. acs.org

| Reaction/Process | Computational Method | Key Findings | Reference |

| Synthesis of crystalline sodium metasilicate | Computational analysis (thermodynamics) | The reaction of silicon dioxide with sodium carbonate was identified as the most effective synthesis route based on Gibbs free energy calculations. | researchgate.netrmiq.org |

| Hydration of sodium silicate glass | Reactive Molecular Dynamics | Revealed sodium leaching, water diffusion into the glass, and provided insights into the formation of alteration layers. | researchgate.net |

| Dissociation of silicate dimers in NaOH solution | Molecular Dynamics | Calculated the energy barrier for dissociation and demonstrated the catalytic effect of additional water molecules, which reduces the activation energy. | acs.org |

Advanced Applications of Sodium Metasilicate in Materials Science and Engineering Research

Cementitious and Geopolymeric Materials Science

In the realm of construction materials, sodium metasilicate (B1246114) is a critical component, functioning as an alkaline activator. It facilitates the dissolution of aluminosilicate (B74896) precursors and subsequent polycondensation, leading to the formation of durable, high-performance binders that offer a lower carbon footprint compared to traditional Portland cement.

Alkali-Activated Binders: Hydration Kinetics and Strength Development

Sodium metasilicate is a highly effective activator for industrial byproducts like ground granulated blast-furnace slag (GGBS) and fly ash, creating alternative, low-CO2 binders. The hydration and hardening processes in these systems are complex and heavily influenced by the activator's properties.

Research shows that anhydrous sodium metasilicate provides a significant activation effect in one-part alkali-activated materials, leading to excellent strength development even under ambient curing conditions. nih.gov For instance, activating slag with anhydrous sodium metasilicate has produced high early compressive strength of 35 MPa after just one day. nih.gov When comparing activators, systems using sodium metasilicate exhibit higher reactivity, characterized by an earlier reaction and greater cumulative heat release compared to those using sodium disilicate. nih.gov This increased reactivity translates into a more densified microstructure, lower porosity, and ultimately, higher compressive strength. nih.gov

The water content within the mixture is a critical parameter that modifies the reaction kinetics and structural development of sodium metasilicate-activated slag binders. revistaalconpat.orgrevistaalconpat.org There is no simple linear correlation between water content and reaction rate; instead, an optimal value exists that best promotes the dissolution of the slag and the precipitation of reaction products. revistaalconpat.orgrevistaalconpat.orgwhiterose.ac.uk Deviations from this optimum can significantly impact compressive strength, highlighting the need for precise control over water content in the production of these advanced binders. revistaalconpat.orgwhiterose.ac.uk

Table 1: Effect of Activator Type on Alkali-Activated Binder Properties This table is interactive. You can sort and filter the data.

| Activator Type | Reactivity (Heat Release) | Microstructure | Compressive Strength | Reference |

|---|---|---|---|---|

| Sodium Metasilicate (Na₂SiO₃) | Higher, earlier heat release | More densified, lower porosity | Higher | nih.gov |

| Sodium Disilicate (Na₂Si₂O₅) | Lower, delayed heat release | Less densified, higher porosity | Lower | nih.gov |

| Anhydrous Na₂SiO₃ (One-Part) | High | --- | Excellent (35 MPa at 1 day) | nih.gov |

Role in Concrete and Mortar Formulation: Microstructural Evolution and Durability Enhancement

The inclusion of sodium metasilicate in concrete and mortar formulations significantly influences the material's microstructure and long-term durability. It acts as a hardening accelerator, promoting the formation and growth of hydration products. researchgate.net This acceleration increases the available adsorption sites on cement hydration products, which can improve the compatibility of other admixtures in the cement slurry. researchgate.net

A key reaction in durability enhancement involves sodium metasilicate reacting with calcium hydroxide (B78521) (Ca(OH)₂), a byproduct of cement hydration, to produce additional calcium silicate (B1173343) hydrate (B1144303) (C-S-H) gel. scielo.br This newly formed C-S-H gel is the primary binding phase in concrete, filling pore spaces and strengthening the matrix. This mechanism is ingeniously exploited in self-healing concrete, where encapsulated sodium metasilicate is released upon cracking. scielo.br The subsequent reaction seals the fissure, recovering material strength and reducing permeability, which is a crucial factor for durability. scielo.br Studies have shown that this self-healing process can fill cracks up to 0.43 mm wide and significantly reduce capillary water absorption. scielo.br The incorporation of lightweight aggregates impregnated with sodium metasilicate has been shown to recover up to 80% of the material's resistance after cracking. scielo.br

Low-Carbon Cement Development and Geopolymerization Mechanisms